molecular formula C13H5Cl7O B3108891 1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy- CAS No. 169295-23-2

1,1'-Biphenyl, 2,2',3,4',5,5',6-heptachloro-4-methoxy-

Cat. No.: B3108891
CAS No.: 169295-23-2
M. Wt: 425.3 g/mol
InChI Key: KMYYWRRSXKVAQO-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- is a chlorinated biphenyl compound. It is a derivative of biphenyl, where multiple hydrogen atoms are replaced by chlorine atoms and one methoxy group. This compound is part of the polychlorinated biphenyls (PCBs) family, which are known for their chemical stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- typically involves the chlorination of biphenyl compounds. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include elevated temperatures and controlled environments to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where biphenyl is chlorinated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding biphenyl oxides.

    Reduction: Reduction reactions can remove chlorine atoms, leading to less chlorinated biphenyls.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Biphenyl oxides.

    Reduction: Less chlorinated biphenyls.

    Substitution: Biphenyl derivatives with different functional groups.

Scientific Research Applications

1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- has several applications in scientific research:

    Chemistry: Used as a model compound to study the behavior of chlorinated biphenyls.

    Biology: Investigated for its effects on biological systems, including its potential toxicity and environmental impact.

    Medicine: Research on its potential effects on human health and its role as an environmental pollutant.

    Industry: Used in the production of various industrial chemicals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- involves its interaction with biological molecules. It can bind to cellular receptors and enzymes, disrupting normal cellular functions. The chlorine atoms increase its lipophilicity, allowing it to accumulate in fatty tissues and persist in the environment. This compound can induce oxidative stress and interfere with endocrine functions.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl, 2,2’,3,4,5,6’-Hexachloro-: Another chlorinated biphenyl with six chlorine atoms.

    1,1’-Biphenyl, 2,2’,3,4,4’,5,5’-heptachloro-: A heptachlorinated biphenyl with a different substitution pattern.

    2,2’,3,4’,5,5’,6-Heptachloro-4-biphenylol: A similar compound with a hydroxyl group instead of a methoxy group.

Uniqueness

1,1’-Biphenyl, 2,2’,3,4’,5,5’,6-heptachloro-4-methoxy- is unique due to its specific substitution pattern and the presence of a methoxy group. This structural variation can influence its chemical reactivity, biological activity, and environmental behavior compared to other similar compounds.

Properties

IUPAC Name

1,2,4,5-tetrachloro-3-methoxy-6-(2,4,5-trichlorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl7O/c1-21-13-11(19)9(17)8(10(18)12(13)20)4-2-6(15)7(16)3-5(4)14/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYYWRRSXKVAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700715
Record name 2,2',3,4',5,5',6-Heptachloro-4-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169295-23-2
Record name 2,2',3,4',5,5',6-Heptachloro-4-methoxy-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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